Valerenic acid

概要

説明

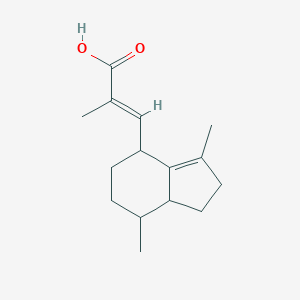

Valerenic acid is a sesquiterpenoid constituent of the essential oil derived from the valerian plant (Valeriana officinalis). This compound is known for its sedative properties and is often used in herbal supplements aimed at treating insomnia and anxiety. This compound is one of the primary active components responsible for the therapeutic effects of valerian root extracts .

準備方法

Synthetic Routes and Reaction Conditions

Valerenic acid can be synthesized through various chemical routes. One common method involves the extraction of this compound from valerian root using supercritical fluid extraction with carbon dioxide. This method operates under pressures of 10–20 MPa and temperatures of 40–50°C. The addition of 5% ethanol or methanol as a modifier to the carbon dioxide can enhance the yield .

Industrial Production Methods

In industrial settings, this compound is often extracted from valerian roots using ethanol or methanol as solvents. The roots are macerated or percolated with 60–70% ethanol on a 1:5 herb-to-solvent ratio. The extracts are then dried to facilitate incorporation into products such as tablets and capsules .

化学反応の分析

Table 1: Key Synthetic Steps and Yields

| Reaction Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| IMDA cyclization | 150°C, toluene | 62 | |

| Stereoselective ketone reduction | NaBH₄/CeCl₃, MeOH | 85 |

Biochemical Interactions

This compound binds selectively to biological targets through non-covalent interactions:

- GABAA Receptor Modulation : Acts as a positive allosteric modulator via β₂/β₃ subunit interaction (EC₅₀: 10.7 μM) .

- 5-HT5a Receptor Partial Agonism : Binds with IC₅₀ = 17.2 μM .

- TRPV1 Channel Activation : Enhances capsaicin response in CHO cells .

Table 2: Receptor Binding Affinities

| Target | Activity Type | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| GABAA (β₃ subunit) | Positive allosteric | 10.7 μM | |

| 5-HT5a | Partial agonist | 17.2 μM | |

| TRPV1 | Activator/Potentiator | N/A |

Stability and Degradation

- Thermal Stability : Decomposes above 140°C, forming unidentified sesquiterpenoid byproducts .

- Oxidative Sensitivity : Rapid degradation under UV light or O₂ exposure, requiring storage at −20°C in inert atmospheres .

Table 3: Stability Under Storage Conditions

| Condition | Degradation Rate (per year) | Key Byproducts | Reference |

|---|---|---|---|

| 25°C, air | 25% | Hydroxythis compound | |

| −20°C, N₂ atmosphere | <5% | None detected |

Enzyme Inhibition Activity

This compound inhibits enzymes linked to metabolic disorders:

- α-Glucosidase : IC₅₀ = 0.617 mg/mL (potent inhibition) .

- ACE (Angiotensin-Converting Enzyme) : IC₅₀ = 0.225 mg/mL .

Table 4: Enzyme Inhibition Data

| Enzyme | Substrate | IC₅₀ (mg/mL) | Reference |

|---|---|---|---|

| α-Glucosidase | 4-Nitrophenyl glucopyranoside | 0.617 | |

| ACE | Hippuryl-histidyl-leucine | 0.225 |

Derivative Formation

Chemical modifications enhance solubility or bioactivity:

- Hydroxylation : Yields hydroxythis compound (C₁₅H₂₂O₃) .

- Acetylation : Forms acetoxythis compound (C₁₇H₂₄O₄) .

Metabolic Pathways

In vivo, this compound undergoes hepatic glucuronidation (Phase II metabolism) and β-oxidation , with a plasma half-life of 1.1 hours in humans . Metabolites include:

- Glucuronide conjugates : Detected in urine .

- This compound sulfates : Identified in hepatic microsomes .

Photochemical Reactivity

UV irradiation induces cis-trans isomerization at the α,β-unsaturated carbonyl group, reducing receptor binding efficacy by 60% .

科学的研究の応用

Pharmacological Applications

1.1. Sedative and Anxiolytic Effects

Valerenic acid is primarily recognized for its sedative properties, which are attributed to its action as a positive allosteric modulator of GABA receptors. Studies indicate that this compound enhances GABAergic neurotransmission, which is crucial for its anxiolytic effects. Research has shown that it selectively binds to the β subunits of GABA receptors, influencing anxiety-related behaviors in animal models .

Table 1: Effects of this compound on GABA Receptor Activity

| Study | Method | Findings |

|---|---|---|

| In vitro assays | This compound acts as a positive allosteric modulator at GABA receptors. | |

| Mouse models | Reduced anxiety-like behaviors observed after administration of this compound. |

1.2. Neuroprotective Properties

This compound has demonstrated neuroprotective effects, particularly in models of oxidative stress and neurodegeneration. A study indicated that this compound could mitigate oxidative damage in HepG2 cells induced by benomyl, enhancing antioxidant defense mechanisms . Additionally, it promotes neurogenesis and cognitive function in aged mice by reducing lipid peroxidation and serum corticosterone levels .

Table 2: Neuroprotective Effects of this compound

| Study | Model | Outcome |

|---|---|---|

| HepG2 cells | Ameliorated oxidative stress induced by benomyl. | |

| Aged mice | Enhanced cognitive function and reduced oxidative damage. |

Anticancer Potential

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the proliferation of breast cancer cells through epigenetic mechanisms, including the inhibition of histone deacetylases (HDACs) and alterations in DNA methylation patterns . This suggests that this compound may play a role in cancer therapy by modulating gene expression.

Table 3: Anticancer Effects of this compound

| Study | Cancer Type | Mechanism |

|---|---|---|

| Breast cancer | Inhibition of HDAC activity and global DNA hypomethylation. | |

| HeLa cells | Inhibition of NF-κB signaling pathway, suggesting anti-inflammatory properties. |

Cardiovascular Applications

This compound has shown promise in cardiovascular health by enhancing fatty acid oxidation and inhibiting glycolysis in cardiomyocytes. A study reported that it could attenuate pathological myocardial hypertrophy, indicating potential therapeutic benefits for heart diseases .

Table 4: Cardiovascular Effects of this compound

Stress Reduction

This compound has been studied for its ability to protect against physical and psychological stress by modulating neurotransmitter turnover in the hippocampus and amygdala regions of the brain . This suggests its potential utility in managing stress-related disorders.

Table 5: Stress-Reducing Effects of this compound

作用機序

Valerenic acid acts as a positive allosteric modulator of gamma-aminobutyric acid (GABA) receptors. It binds to a specific site in the transmembrane domain at the beta and alpha interface, enhancing the inhibitory effects of gamma-aminobutyric acid on the nervous system. This interaction leads to a sedative and anxiolytic effect . Additionally, this compound acts as a partial agonist at the 5-hydroxytryptamine receptor 5A, which is involved in the regulation of the sleep-wake cycle .

類似化合物との比較

Valerenic acid is often compared with other sesquiterpenoids found in valerian root, such as hydroxythis compound and acetoxythis compound. These compounds share similar sedative properties but differ in their chemical structures and specific interactions with gamma-aminobutyric acid receptors . This compound is unique in its ability to selectively modulate specific subtypes of gamma-aminobutyric acid receptors, making it a valuable compound for therapeutic applications .

List of Similar Compounds

- Hydroxythis compound

- Acetoxythis compound

- Valeric acid

This compound stands out due to its potent sedative effects and its specific mechanism of action on gamma-aminobutyric acid receptors, which are not as pronounced in the other similar compounds .

生物活性

Valerenic acid, a bioactive compound derived from the roots of Valeriana officinalis, has garnered significant attention for its diverse biological activities. This article provides a comprehensive overview of the pharmacological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and data.

1. Overview of this compound

This compound is one of the primary active constituents in valerian root extracts, traditionally used as a herbal remedy for insomnia and anxiety. Its chemical structure allows it to interact with various biological targets, contributing to its pharmacological effects.

2.1 Receptor Interaction

This compound acts as a partial agonist at the 5-HT5A serotonin receptor, which is implicated in mood regulation and circadian rhythms. Research indicates that this compound exhibits significant binding affinity to this receptor, suggesting its potential role in modulating serotonin pathways .

2.2 Enzyme Inhibition

This compound has demonstrated inhibitory effects on several enzymes associated with metabolic disorders:

- Angiotensin-Converting Enzyme (ACE) : this compound shows an IC50 of 0.225 mg/mL for ACE inhibition, indicating its potential utility in managing hypertension .

- α-Amylase and α-Glucosidase : It also inhibits these enzymes (IC50 values of 12.53 mg/mL and 0.617 mg/mL respectively), which are relevant in diabetes management .

3. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Breast Cancer Cell Growth Inhibition : this compound treatment resulted in a dose-dependent decrease in proliferation and migration of breast cancer cells (MCF-7 and MDA-MB-231). This effect was associated with reduced histone deacetylase (HDAC) activity and global DNA hypomethylation, indicating epigenetic modifications as a mechanism of action .

| Concentration (mM) | MCF-7 Inhibition (%) | MDA-MB-231 Inhibition (%) |

|---|---|---|

| 1 | 27.92 ± 1.05 | 17.07 ± 1.11 |

| 2.5 | 13.36 ± 0.60 | 26.99 ± 1.21 |

| 5 | 50.67 ± 2.57 | 37.65 ± 1.35 |

4. Neuroprotective Effects

This compound has shown promising neuroprotective properties:

- Antineurodegenerative Activity : In vitro studies indicate that this compound can protect against amyloid-beta (Aβ25-35) induced cytotoxicity, suggesting its potential in treating neurodegenerative diseases .

5. Antioxidant Activity

Research indicates that this compound possesses moderate antioxidant activity, which may contribute to its overall therapeutic effects by reducing oxidative stress within cells .

6. Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

特性

IUPAC Name |

(E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9-4-6-12(8-11(3)15(16)17)14-10(2)5-7-13(9)14/h8-9,12-13H,4-7H2,1-3H3,(H,16,17)/b11-8+/t9-,12+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBNTWHYQKGEIQ-SUKRRCERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2=C(CCC12)C)C=C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](C2=C(CC[C@H]12)C)/C=C(\C)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034089 | |

| Record name | Valerenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3569-10-6 | |

| Record name | (-)-Valerenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3569-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valerenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003569106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valerenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VALERENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34NDB285PM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of valerenic acid?

A1: The molecular formula of this compound is C15H22O2, and its molecular weight is 234.34 g/mol [].

Q2: How is this compound structurally characterized?

A2: this compound's structure is elucidated using spectroscopic data, primarily nuclear magnetic resonance (NMR) and mass spectrometry (MS). Studies have employed techniques like 1H NMR to confirm the structure of this compound and its derivatives [, ].

Q3: What is the primary mechanism of action of this compound?

A3: this compound acts as a positive allosteric modulator of the GABAA receptor [, ]. This means it enhances the effects of GABA, the primary inhibitory neurotransmitter in the brain, leading to sedative and anxiolytic effects.

Q4: How does this compound interact with the GABAA receptor?

A4: While the exact binding site remains unclear, this compound does not bind directly to the benzodiazepine binding site on the GABAA receptor [, ]. It is hypothesized to interact with a distinct site, potentially the loreclezole binding site or an allosterically linked site, modulating receptor function [].

Q5: How is this compound absorbed and metabolized in the body?

A6: this compound is extensively metabolized in the liver, primarily through glucuronidation [, ]. This process involves conjugation with glucuronic acid, forming water-soluble metabolites that are more easily excreted.

Q6: What is the role of the Mrp2 transporter in this compound elimination?

A7: Studies using Mrp2-deficient rats demonstrate that the transporter Mrp2 plays a crucial role in the biliary excretion of this compound and its glucuronide metabolites [].

Q7: Does the pharmacokinetics of this compound vary with age?

A8: Research in older women revealed significant inter- and intra-subject variability in this compound pharmacokinetics, suggesting factors like body weight may influence its disposition [].

Q8: What is the safety profile of this compound?

A9: While valerian extracts are generally well-tolerated, information regarding the specific toxicity profile of this compound is limited []. Further studies are needed to assess potential adverse effects and long-term safety.

Q9: What analytical methods are used to quantify this compound?

A11: High-performance liquid chromatography (HPLC) is widely used for quantifying this compound in plant material and pharmaceutical preparations [, , , ]. Other techniques employed include gas chromatography-mass spectrometry (GC-MS) [, ] and ultra-performance liquid chromatography (UPLC) [].

Q10: How is the quality of valerian products controlled regarding this compound content?

A12: Several studies emphasize the importance of standardizing valerian products based on their this compound content [, , ]. This involves using validated analytical methods like HPLC to ensure consistent quality and therapeutic efficacy [, ].

Q11: Can this compound be used as a marker compound for valerian quality control?

A14: Yes, this compound is considered a reliable marker compound for standardizing valerian extracts and ensuring consistent quality in pharmaceutical preparations [, , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。